Bis(ethylcyclopentadienyl)vanadium(II) physicochemical properties
Bis(ethylcyclopentadienyl)vanadium(II) physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Bis(ethylcyclopentadienyl)vanadium(II)
Introduction
Bis(ethylcyclopentadienyl)vanadium(II), V(EtCp)₂, is an organometallic compound belonging to the metallocene family. It is the ethyl-substituted derivative of the extensively studied vanadocene, V(Cp)₂. As a low-valent, 15-electron species, it exhibits pronounced air and moisture sensitivity, and its paramagnetic nature dictates the appropriate analytical methods for its characterization.[1] This guide provides a comprehensive overview of the core physicochemical properties of V(EtCp)₂, offering field-proven insights into its handling, characterization, and reactivity for researchers, scientists, and professionals in drug development and materials science. While some data for the ethyl derivative is limited, this guide synthesizes available information and draws logical comparisons with its parent compound, vanadocene, to provide a holistic technical profile.
Core Physicochemical Properties
Bis(ethylcyclopentadienyl)vanadium(II) is a highly reactive compound whose physical state has been reported variously as a dark purple liquid or a solid, suggesting it may be a low-melting solid or that its appearance is highly dependent on purity.[2] Its pyrophoric nature demands rigorous handling under inert conditions.[2]
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈V | [3] |
| Molecular Weight | 237.23 g/mol | [3] |
| Appearance | Dark purple liquid / solid | [2] |
| Density | 1.12 g/mL at 25 °C | |
| Melting Point | 175 °C (decomposes) | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| CAS Number(s) | 55940-04-0, 247135-61-1 | [2][3] |
| Purity (Typical) | ≥98% (by titration) | [2] |
Electronic Structure and Spectroscopic Properties
The vanadium center in Bis(ethylcyclopentadienyl)vanadium(II) is in the +2 oxidation state, resulting in a d³ electron configuration. This configuration gives rise to a paramagnetic ground state (S = 3/2), which is a defining characteristic of this class of compounds.[1][5] This paramagnetism fundamentally influences the spectroscopic techniques suitable for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard high-resolution NMR spectroscopy is generally not a viable technique for characterizing Bis(ethylcyclopentadienyl)vanadium(II). The presence of unpaired electrons in this paramagnetic V(II) complex leads to very rapid nuclear relaxation and significant line broadening, rendering the signals too broad to be observed with conventional NMR spectrometers.[6] While specialized NMR techniques for paramagnetic compounds exist, they are not routine.[7] Therefore, researchers must turn to other methods for structural elucidation and characterization.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the premier technique for investigating the electronic structure of paramagnetic species like V(EtCp)₂. While specific EPR data for the ethyl derivative is not widely published, extensive studies on the parent vanadocene (VCp₂) provide a robust framework for understanding its expected spectroscopic signature.[1][8]
VCp₂ exhibits a characteristic EPR spectrum for a spin quartet (S = 3/2) with axial symmetry.[8] The interaction of the unpaired electrons with the ⁵¹V nucleus (I = 7/2, 99.75% natural abundance) results in a well-defined hyperfine structure.[8] It is expected that V(EtCp)₂ would produce a qualitatively similar spectrum, with minor shifts in g-values and hyperfine coupling constants due to the electronic effects of the ethyl substituents.
Reference Spectroscopic Data for Vanadocene (VCp₂) in Toluene Solution
| Parameter | Value | Source(s) |
| Ground State | Spin Quartet (S = 3/2) | [1] |
| g-values | g⊥ = 1.991(2), g∥ = 2.001(2) | [1] |
| ⁵¹V Hyperfine Splitting | A⊥ = 62(2) MHz, A∥ = 108(2) MHz | [8] |
| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | [1] |
Handling, Storage, and Safety
The utility of Bis(ethylcyclopentadienyl)vanadium(II) is contingent upon its proper handling. As an air-sensitive and pyrophoric organometallic compound, all manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][2]
Causality in Handling Procedures
-
Inert Atmosphere: The V(II) center is readily oxidized by atmospheric oxygen, and the compound can hydrolyze upon contact with moisture. The use of an inert atmosphere is not merely a suggestion but a requirement to prevent rapid decomposition and potential ignition.[1]
-
Dry Glassware: Residual moisture adsorbed on glassware surfaces is sufficient to decompose the reagent. Therefore, all glassware must be rigorously dried, typically by oven heating (e.g., 140 °C for 4 hours) and cooling under vacuum or a stream of inert gas.
-
Syringe and Cannula Techniques: Transfer of the liquid reagent is performed using gas-tight syringes or double-tipped needles (cannulas). This prevents any exposure of the compound to the ambient atmosphere during transfer between sealed vessels.
Recommended Handling Workflow
The following diagram outlines a logical workflow for the safe handling and transfer of Bis(ethylcyclopentadienyl)vanadium(II).
Caption: A logical workflow for the safe handling of V(EtCp)₂.
Storage
Long-term stability requires storage in a tightly sealed container, such as a glass ampule or a bottle with a multi-layer septum (e.g., AcroSeal™), under an inert atmosphere.[2] The container should be stored in a cool, dark place, such as a freezer designated for reactive reagents, to minimize thermal decomposition.
Reactivity and Stability
Bis(ethylcyclopentadienyl)vanadium(II) is a coordinatively unsaturated, 15-electron complex, making it highly reactive. Its chemistry is dominated by the tendency of the V(II) center to achieve a more stable 18-electron configuration through oxidation or ligand addition.
-
Oxidation: The compound is readily oxidized by air.[5] It reacts with a variety of oxidizing agents and electrophiles to form more stable V(III) or V(IV) species.
-
Ligand Addition: It can coordinate with π-acidic ligands such as carbon monoxide (CO), isocyanides, and activated olefins to form adducts.[9]
-
Thermal Stability: The compound is reported to decompose at 175 °C, indicating moderate thermal stability in the absence of air and moisture.[4]
Experimental Protocols
Given the properties of V(EtCp)₂, specific experimental protocols are required for its characterization. These protocols are designed to maintain the integrity of the sample while acquiring meaningful data.
Protocol 1: Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To determine the electronic environment of the V(II) center.
Causality Statement: EPR is the method of choice because the compound is paramagnetic (S=3/2). This technique directly probes the unpaired electrons, providing information on the g-tensor and hyperfine coupling to the ⁵¹V nucleus, which are sensitive indicators of the metal's coordination environment.
Methodology:
-
Sample Preparation (Glovebox):
-
Prepare a dilute solution (~1 mM) of Bis(ethylcyclopentadienyl)vanadium(II) in a dry, degassed solvent (e.g., toluene or THF). The solvent must be capable of forming a good glass upon freezing to avoid anisotropic line broadening.
-
Using a gas-tight syringe, transfer the solution into a quartz EPR tube (e.g., 4 mm O.D.).
-
Seal the EPR tube with a gas-tight cap or flame-seal under vacuum.
-
-
Data Acquisition:
-
Flash-freeze the sample by immersing the EPR tube in liquid nitrogen to ensure a vitreous glass.
-
Transfer the frozen sample to the EPR spectrometer's cryostat, pre-cooled to a low temperature (e.g., 77 K or lower).
-
Record the X-band (~9.5 GHz) EPR spectrum. The spectrum is expected to be broad due to the S=3/2 spin state.
-
If available, high-frequency EPR can provide better resolution of the g-anisotropy and zero-field splitting parameters.[8]
-
-
Data Analysis:
-
Simulate the experimental spectrum using a spin Hamiltonian for an S = 3/2 system coupled to an I = 7/2 nucleus.
-
Extract the principal components of the g-tensor (g⊥, g∥) and the ⁵¹V hyperfine coupling tensor (A⊥, A∥).
-
Compare the obtained parameters to those of related compounds like vanadocene to assess the electronic influence of the ethyl substituents.
-
Protocol 2: Purity Assessment by Redox Titration
Objective: To determine the purity of the compound by quantifying the V(II) content.
Causality Statement: The V(II) center can be stoichiometrically oxidized to a higher, more stable oxidation state (e.g., V(V)) by a strong oxidizing agent. By using a colored titrant like potassium permanganate (KMnO₄), the endpoint of the reaction can be visually determined, allowing for accurate quantification. A commercial supplier specifies this method for purity assessment.[2]
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox, accurately weigh a sample of Bis(ethylcyclopentadienyl)vanadium(II) (e.g., 100-200 mg) into a flask.
-
Dissolve the sample in a degassed solvent in which it is soluble.
-
Add a degassed acidic solution (e.g., dilute sulfuric acid) to digest the organometallic complex and ensure the vanadium is present as V²⁺(aq).
-
-
Titration:
-
Remove the flask from the glovebox. The aqueous acidic solution provides temporary protection against rapid air oxidation.
-
Immediately begin titrating the solution with a standardized solution of potassium permanganate (~0.1 N). The deep purple MnO₄⁻ ion will be decolorized as it is reduced to Mn²⁺ by the V²⁺.
-
The endpoint is reached when a faint, persistent pink color remains in the solution for at least 30 seconds, indicating that all the vanadium has been oxidized and excess MnO₄⁻ is present.
-
-
Calculation:
-
The overall redox reaction is: 5 V²⁺ + MnO₄⁻ + 8 H⁺ → 5 V³⁺ + Mn²⁺ + 4 H₂O (initial step, further oxidation possible)
-
Use the volume and concentration of the KMnO₄ solution to calculate the moles of V(II) in the sample and, subsequently, the purity of the starting material.
-
Conclusion
Bis(ethylcyclopentadienyl)vanadium(II) is a valuable organometallic reagent whose physicochemical properties are defined by its low-valent, paramagnetic vanadium center. Its high reactivity, particularly its pyrophoric and air-sensitive nature, necessitates specialized handling techniques. While standard NMR is unsuitable for its characterization, EPR spectroscopy serves as a powerful tool for probing its electronic structure. The protocols and data presented in this guide provide a foundational framework for researchers to safely handle, characterize, and utilize this compound in their scientific endeavors.
References
-
American Elements. Product Datasheet: Bis(ethylcyclopentadienyl) Vanadium(II). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18368676, Bis(ethylcyclopentadienyl)vanadium. [Link]
-
Ereztech. Bis(ethylcyclopentadienyl)vanadium. [Link]
-
Jackson, T. A., et al. (2012). Vanadocene de Novo: Spectroscopic and Computational Analysis of Bis(η5‑cyclopentadienyl)vanadium(II). National MagLab. [Link]
-
ResearchGate. Addition to Vanadocene de Novo : Spectroscopic and Computational Analysis of Bis(η 5 -cyclopentadienyl)vanadium(II). [Link]
-
Ereztech. Bis(ethylcyclopentadienyl)vanadium | Vanadium(2+) bis(1-ethylcyclopenta-2,4-dien-1-ide). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11745247, Bis(cyclopentadienyl)vanadium(II). [Link]
-
Fochi, G., et al. Co-ordinative addition reactions to bis(η-cyclopentadienyl)vanadium(II) and to the bis(η-cyclopentadienyl)vanadium(III) cation: carbonyl, iso-cyanide, olefin, and phosphine derivatives. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Jackson, T. A., et al. (2012). Vanadocene de Novo: Spectroscopic and Computational Analysis of Bis(η5-cyclopentadienyl)vanadium(II). Organometallics, ACS Publications. [Link]
-
Tarafder, M. T. H., et al. (1999). Synthesis and Structure of Bis(π-cyclopentadienyl)vanadium(IV) 1,10-Phenanthroline and 2,2‘-Bipyridine Compounds and Their Interactions with Artificial Membranes. Inorganic Chemistry, ACS Publications. [Link]
-
University of Ottawa. (V) Vanadium NMR. [Link]
-
Wikipedia. Vanadocene. [Link]
-
Koehler, F. H., et al. (1982). NMR spectroscopy on paramagnetic complexes. 23. Vanadium-carbon bonds in paramagnetic bent vanadocene derivatives. Journal of the American Chemical Society, ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis(ethylcyclopentadienyl)vanadium | Vanadium(2+) bis(1-ethylcyclopenta-2,4-dien-1-ide) | C14H18V - Ereztech [ereztech.com]
- 3. Bis(ethylcyclopentadienyl)vanadium | C14H18V | CID 18368676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 247135-61-1 CAS MSDS (BIS(ETHYLCYCLOPENTADIENYL)VANADIUM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Vanadocene - Wikipedia [en.wikipedia.org]
- 6. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nationalmaglab.org [nationalmaglab.org]
- 9. Co-ordinative addition reactions to bis(η-cyclopentadienyl)vanadium(II) and to the bis(η-cyclopentadienyl)vanadium(III) cation: carbonyl, iso-cyanide, olefin, and phosphine derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
